L-PHENYLALANINE-N-FMOC (RING-D5)
Description
L-Phenylalanine-N-FMOC (Ring-D5) is a deuterium-labeled derivative of L-phenylalanine, where five hydrogen atoms on the aromatic ring are replaced with deuterium (D5), and the amino group is protected by a 9-fluorenylmethyloxycarbonyl (FMOC) group. This compound is widely utilized in peptide synthesis, metabolic studies, and isotopic tracing due to its stability and compatibility with solid-phase synthesis protocols. Its molecular formula is C₂₄H₁₈D₅NO₄ (inferred from structural analogs) . With a purity of ≥98%, it is certified for microbiological/pyrogen testing, making it suitable for biomedical and pharmacological research .
Key applications include:
- Isotopic Tracing: Tracking phenylalanine metabolism in protein synthesis and hydroxylation pathways .
- Peptide Synthesis: Serving as a building block for deuterium-labeled peptides in structural biology .
- Drug Development: Enhancing pharmacokinetic studies by reducing metabolic interference from endogenous phenylalanine .
Properties
Molecular Weight |
393.47 |
|---|---|
Purity |
98% |
Origin of Product |
United States |
Scientific Research Applications
Proteomics
L-Phenylalanine-N-Fmoc (Ring-D5) is extensively used in the synthesis of isotope-labeled peptides, which are crucial for mass spectrometry (MS)-based protein quantitation. The incorporation of deuterium allows for enhanced sensitivity and specificity in detecting peptides within complex biological samples.
Key Benefits :
- Improved accuracy in quantifying protein levels.
- Enhanced resolution in mass spectrometry due to the unique isotopic signature.
| Application | Description |
|---|---|
| Mass Spectrometry | Used for quantifying proteins in complex mixtures. |
| Isotope Labeling | Provides a clear distinction between labeled and unlabeled peptides during analysis. |
NMR Spectroscopy
The stable isotope characteristics of L-Phenylalanine-N-Fmoc (Ring-D5) make it suitable for nuclear magnetic resonance (NMR) studies. Researchers utilize this compound to investigate metabolic pathways and protein interactions.
Applications in NMR :
- Studying protein folding and dynamics.
- Analyzing metabolic fluxes in biological systems.
| NMR Application | Purpose |
|---|---|
| Protein Dynamics | Understanding conformational changes in proteins. |
| Metabolic Studies | Investigating metabolic pathways using labeled substrates. |
Quantitative Proteomics
A study published in Journal of Proteome Research demonstrated the use of L-Phenylalanine-N-Fmoc (Ring-D5) for quantifying protein expression levels in cancer cells. The researchers synthesized several peptide standards labeled with deuterated phenylalanine, allowing for precise measurement of protein abundance across different conditions.
Metabolic Pathway Analysis
In another study featured in Metabolomics, scientists employed L-Phenylalanine-N-Fmoc (Ring-D5) to trace phenylalanine metabolism in human subjects. By analyzing urine samples post-ingestion of labeled phenylalanine, they were able to elucidate metabolic pathways involved in amino acid catabolism.
Comparison with Similar Compounds
Structural and Isotopic Variations
L-Phenylalanine-N-T-BOC (Ring-D5)
- Structural Difference: The amino group is protected by a tert-butoxycarbonyl (T-BOC) group instead of FMOC.
- Applications : T-BOC is acid-labile, making it preferable for acid-mediated deprotection steps in peptide synthesis. However, it is less stable under basic conditions compared to FMOC .
- Molecular Weight : 270.34 g/mol (C₆D₅CH₂CH(NH-t-BOC)COOH) .
L-Phenylalanine-N-FMOC (¹³C₉, 99%; ¹⁵N, 99%)
- Isotopic Labeling : Contains ¹³C and ¹⁵N isotopes instead of deuterium.
- Applications : Ideal for dual-isotope metabolic flux analysis and nuclear magnetic resonance (NMR) studies due to enhanced signal resolution .
- Molecular Weight : 397.36 g/mol (linear formula: *C₆H₅CH₂CH(NH-FMOC)COOH) .
4-Fluoro-Phenylalanine Derivatives
- Structural Difference : Fluorine substitution at the para position of the phenyl ring.
- Applications: Acts as a non-canonical amino acid in protein engineering to study fluorinated biomolecules’ stability and interactions .
- Key Data: L-4-Fluoro-phenylalanine: Molecular weight 183.17 g/mol (C₉H₁₀FNO₂) . D-4-Fluoro-phenylalanine: Used to probe chirality-dependent enzyme specificity .
N-ALPHA-FMOC-4-(Phosphonodifluoromethyl)-L-Phenylalanine
- Structural Difference: Incorporates a phosphonodifluoromethyl group at the para position.
- Applications : Functions as a bioisostere in kinase inhibitor development and mimics phosphorylated tyrosine residues .
- Molecular Weight: 517.42 g/mol (C₂₅H₂₂F₂NO₇P) .
Functional and Analytical Comparisons
Isotopic Labeling Efficiency
- Ring-D5 vs. ¹³C/¹⁵N :
Protection Group Stability
- FMOC vs. T-BOC :
Data Tables
Table 1: Key Parameters of L-Phenylalanine Derivatives
*Calculated based on structural analogs.
Table 2: Advantages and Limitations
| Compound | Advantages | Limitations |
|---|---|---|
| L-Phenylalanine-N-FMOC (Ring-D5) | High MS sensitivity; FMOC stability | Potential deuterium kinetic isotope effects |
| L-Phenylalanine-N-T-BOC (Ring-D5) | Acid-labile protection | Less stable under basic conditions |
| L-Phenylalanine (¹³C₉, ¹⁵N) | Minimal kinetic isotope effects | Higher cost due to dual labeling |
| 4-Fluoro-phenylalanine | Enhances protein thermal stability | Altered metabolic pathways |
Preparation Methods
Isotopic Labeling of Phenylalanine Ring
- The phenyl ring of L-phenylalanine is selectively deuterated to incorporate five deuterium atoms.
- This isotopic labeling is typically achieved via catalytic hydrogen-deuterium exchange reactions using deuterium gas (D2) or deuterated solvents under controlled conditions to ensure selective ring labeling while preserving the amino acid structure.
- The resulting ring-D5 L-phenylalanine is isolated and purified to high isotopic purity (typically ≥98%).
Fmoc Protection of the α-Amino Group
- The isotopically labeled L-phenylalanine (ring-D5) is then subjected to Fmoc protection.
- The amino acid is dissolved in an appropriate solvent (e.g., aqueous or organic media such as dioxane or tetrahydrofuran).
- Fmoc chloride (9-fluorenylmethyloxycarbonyl chloride) or Fmoc-OSu (N-hydroxysuccinimide ester) is added as the protecting reagent.
- The reaction is typically carried out under basic conditions (e.g., sodium bicarbonate or sodium carbonate buffer) to facilitate nucleophilic attack of the amino group on the Fmoc reagent.
- The reaction proceeds at room temperature or slightly elevated temperatures until complete conversion is achieved.
- The product, L-Phenylalanine-N-Fmoc (ring-D5), is then purified by crystallization or chromatographic methods (e.g., reverse-phase HPLC) to remove unreacted starting materials and side products.
Detailed Reaction Conditions and Parameters
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Isotopic Deuteration | D2 gas or deuterated solvent, Pd/C catalyst | Selective ring deuteration, high purity |
| Fmoc Protection | Fmoc-Cl or Fmoc-OSu, NaHCO3 buffer, solvent (dioxane/H2O) | Mild basic conditions, room temp to 40°C |
| Purification | Crystallization or RP-HPLC | Ensures ≥98% isotopic and chemical purity |
Analytical Characterization
- The isotopic enrichment and chemical identity are confirmed by mass spectrometry (MS), showing the expected +5 Da mass shift due to five deuteriums on the phenyl ring.
- Nuclear Magnetic Resonance (NMR) spectroscopy, especially ^2H NMR, confirms the presence and position of deuterium atoms.
- Purity is assessed by chromatographic techniques such as HPLC.
Comparison with Other Isotopic Variants
| Compound | Isotopic Labeling | Typical Isotopic Purity | Common Use |
|---|---|---|---|
| L-Phenylalanine-N-Fmoc (ring-D5) | 5 deuteriums on ring | ≥98% | MS and NMR peptide/protein studies |
| L-Phenylalanine-N-Fmoc (ring-13C6) | 6 ^13C on ring | ≥99% | Metabolic tracing in cancer research |
| L-Phenylalanine-N-Fmoc (D8) | 8 deuteriums total | ≥98% | Enhanced isotopic labeling for MS |
Q & A
Basic Research Questions
Q. How is L-PHENYLALANINE-N-FMOC (RING-D5) synthesized, and what steps ensure isotopic purity?
- Methodological Answer : The synthesis involves introducing deuterium at the phenyl ring (positions 2,3,4,5,6) via catalytic exchange or custom precursor routes, followed by FMOC protection. Critical steps include:
- Deuteration : Use of deuterated solvents (e.g., D₂O) and catalysts under controlled pH and temperature to maximize D5 incorporation .
- FMOC Protection : Reaction with fluorenylmethyloxycarbonyl chloride (FMOC-Cl) in anhydrous dichloromethane with triethylamine as a base, ensuring minimal hydrolysis .
- Purification : Reverse-phase HPLC or column chromatography to isolate the deuterated product, validated by mass spectrometry (MS) and ¹H-NMR to confirm isotopic purity >98% .
Q. What analytical techniques are essential for characterizing isotopic purity in deuterated FMOC-protected amino acids?
- Methodological Answer :
- NMR Spectroscopy : ¹H-NMR detects residual proton signals in the deuterated phenyl ring (absence of peaks at 6.5–7.5 ppm confirms D5 substitution) .
- High-Resolution Mass Spectrometry (HRMS) : Quantifies isotopic enrichment by comparing observed vs. theoretical mass shifts (e.g., +5 Da for D5 labeling) .
- Cross-Validation : Triangulate NMR, MS, and elemental analysis to resolve discrepancies (e.g., solvent impurities masking NMR signals) .
Advanced Research Questions
Q. How does deuteration at the phenyl ring influence the compound's behavior in solid-phase peptide synthesis (SPPS)?
- Methodological Answer : Deuteration may:
- Alter Coupling Efficiency : Increased steric bulk from deuterium can slow reaction kinetics; optimize using double coupling protocols or elevated temperatures .
- Impact Secondary Structure : Deuterated aromatic rings stabilize β-sheet conformations in peptides, verified by circular dichroism (CD) spectroscopy .
- Mitigate Radiolysis : In radiolabeling studies, deuterated analogs reduce bond cleavage under γ-irradiation, enhancing tracer stability .
Q. What are the best practices for resolving discrepancies between isotopic enrichment data from NMR and mass spectrometry?
- Methodological Answer :
- Source Identification : Trace inconsistencies to:
- NMR Limitations : Solvent suppression artifacts or residual protons in deuterated solvents (e.g., CD₃OD impurities) .
- MS Ionization Bias : Adduct formation (e.g., sodium/potassium) skewing mass-to-charge ratios; use desalting columns or alternative ionization modes .
- Triangulation : Validate with alternative techniques like isotope ratio mass spectrometry (IRMS) or ²H-¹H heteronuclear correlation NMR .
Q. How can researchers optimize experimental designs for metabolic flux studies using L-PHENYLALANINE-N-FMOC (RING-D5)?
- Methodological Answer :
- Tracer Administration : Use primed-continuous infusion protocols to achieve steady-state enrichment in plasma, minimizing isotopic dilution .
- Kinetic Modeling : Incorporate compartmental models to account for tissue-specific turnover rates, validated by gas chromatography-mass spectrometry (GC-MS) of hydrolyzed protein fractions .
- Control for Isotopic Exchange : Monitor non-enzymatic deuterium loss in vivo via control experiments with non-deuterated analogs .
Data Contradiction Analysis
Q. How should researchers address unexpected discrepancies in deuterium retention during in vivo studies?
- Methodological Answer :
- Hypothesis Testing : Evaluate potential causes:
- Enzymatic Exchange : Phenylalanine hydroxylase activity may remove deuterium; confirm via enzyme inhibition assays .
- Sample Handling Artifacts : Degradation during acid hydrolysis (e.g., 6M HCl, 110°C); use stabilized hydrolysis conditions or direct MS analysis of intact peptides .
- Experimental Redesign : Introduce dual-labeled (D5 + ¹³C) analogs to track both isotopic labels simultaneously, isolating metabolic vs. analytical errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
